Trichlorocyclopentadiene

toxicology risk assessment regulatory science

Trichlorocyclopentadiene (CAS 77323-84-3; IUPAC: 1,2,3-trichlorocyclopenta-1,3-diene) is a chlorinated cyclic diene with molecular formula C₅H₃Cl₃ and molecular weight 169.44 g·mol⁻¹, classified within the vinyl chloride subclass of organohalogen compounds. Three chlorine substituents are positioned at the 1-, 2-, and 3-positions of the cyclopentadiene ring, distinguishing it from the 1,2,4-trichloro isomer (CAS 57659-99-1) and higher chlorination congeners such as hexachlorocyclopentadiene.

Molecular Formula C5H3Cl3
Molecular Weight 169.43 g/mol
CAS No. 77323-84-3
Cat. No. B12697988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichlorocyclopentadiene
CAS77323-84-3
Molecular FormulaC5H3Cl3
Molecular Weight169.43 g/mol
Structural Identifiers
SMILESC1C=C(C(=C1Cl)Cl)Cl
InChIInChI=1S/C5H3Cl3/c6-3-1-2-4(7)5(3)8/h1H,2H2
InChIKeyXNDOHPGHNCJWSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trichlorocyclopentadiene (CAS 77323-84-3): Procurement-Grade Chemical Identity, Physicochemical Profile, and Emerging Regulatory Relevance


Trichlorocyclopentadiene (CAS 77323-84-3; IUPAC: 1,2,3-trichlorocyclopenta-1,3-diene) is a chlorinated cyclic diene with molecular formula C₅H₃Cl₃ and molecular weight 169.44 g·mol⁻¹, classified within the vinyl chloride subclass of organohalogen compounds [1]. Three chlorine substituents are positioned at the 1-, 2-, and 3-positions of the cyclopentadiene ring, distinguishing it from the 1,2,4-trichloro isomer (CAS 57659-99-1) and higher chlorination congeners such as hexachlorocyclopentadiene . The compound is listed on the U.S. EPA IRIS database with a cancer weight-of-evidence classification of D (not classifiable as to human carcinogenicity) due to a lack of carcinogenicity data in humans or animals, and no Reference Dose (RfD) or Reference Concentration (RfC) has been established, creating a distinct toxicological data gap relative to more thoroughly assessed chlorinated cyclopentadienes [2]. Predicted physicochemical parameters include a water solubility of 0.66 g·L⁻¹ (ALOGPS) and logP values of 2.99 (ALOGPS) to 3.20 (experimental), indicating moderate hydrophobicity and potential for bioaccumulation [1].

Why Trichlorocyclopentadiene Cannot Be Interchanged with Hexachlorocyclopentadiene or Other Chlorinated Cyclopentadiene Congeners: Evidence-Based Substitution Risks


The degree and positional pattern of chlorine substitution on the cyclopentadiene ring dictate fundamentally different physicochemical properties, toxicological profiles, and environmental behavior across the chlorinated cyclopentadiene series. Trichlorocyclopentadiene (C₅H₃Cl₃, three chlorine atoms) occupies an intermediate position between the unsubstituted parent cyclopentadiene (C₅H₆, zero chlorine atoms) and fully chlorinated hexachlorocyclopentadiene (C₅Cl₆, six chlorine atoms; CAS 77-47-4), with chlorine content directly modulating logP, water solubility, vapor pressure, and electrophilic reactivity [1]. Experimental mutagenicity data for the congener series demonstrate a non-monotonic relationship between chlorination degree and biological activity: tetrachlorocyclopentadiene and pentachlorocyclopentadiene exhibit high mutagenicity after microsomal metabolic activation, whereas hexachlorocyclopentadiene is non-mutagenic in the same assay, establishing that trichlorocyclopentadiene cannot be presumed to share the toxicological profile of either more or less chlorinated analogs [2]. Furthermore, the 1,2,3-trichloro substitution pattern (CAS 77323-84-3) is structurally and electronically distinct from the 1,2,4-trichloro isomer (CAS 57659-99-1), with theoretical models indicating that the exact isomerism influences ring strain, electron density distribution, and consequently Diels-Alder reactivity and nucleophilic substitution kinetics [3]. These quantitative and mechanistic differences preclude generic substitution within the chlorinated cyclopentadiene class without experimental verification of the specific CAS number.

Trichlorocyclopentadiene (CAS 77323-84-3) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Cyclopentadiene, Hexachlorocyclopentadiene, and Positional Isomers


Toxicological Data Gap vs. Hexachlorocyclopentadiene: EPA IRIS Classification and Absence of Established RfD/RfC Values

Trichlorocyclopentadiene (CAS 77323-84-3) carries an EPA IRIS cancer weight-of-evidence classification of 'D — Not classifiable as to human carcinogenicity,' based explicitly on the 'lack of data concerning carcinogenicity in humans or animals,' with no Reference Dose (RfD) or Reference Concentration (RfC) established for either oral or inhalation chronic exposure [1]. By contrast, hexachlorocyclopentadiene (CAS 77-47-4) has an established oral RfD of 7 × 10⁻³ mg·kg⁻¹·day⁻¹ (EPA IRIS, last revised 09/01/1993) based on a subchronic rat gavage study with a NOAEL of 25 mg·kg⁻¹·day⁻¹ and an uncertainty factor of 3000, as well as a cancer classification of 'C — Possible human carcinogen' [2]. This asymmetry in regulatory toxicological data means that trichlorocyclopentadiene presents both a procurement advantage (fewer regulatory handling restrictions) and a procurement risk (unquantified health hazard profile requiring in-house safety assessment).

toxicology risk assessment regulatory science

Physicochemical Differentiation: Boiling Point, Density, and logP Compared to Cyclopentadiene and Hexachlorocyclopentadiene

Trichlorocyclopentadiene exhibits physicochemical properties occupying a distinct intermediate position between the unsubstituted parent cyclopentadiene and the fully chlorinated hexachlorocyclopentadiene. The experimentally reported boiling point of trichlorocyclopentadiene is 193.1°C at 760 mmHg with density 1.49 g·cm⁻³ and logP 3.202 . In comparison, cyclopentadiene boils at 41.5–42.0°C (dimerizes at room temperature) with density ~0.80 g·cm⁻³ and estimated logP ~1.5, while hexachlorocyclopentadiene boils at 239°C with density ~1.70 g·cm⁻³ and logP ~5.04 [1]. The trichloro compound's logP of 3.202, which is approximately 1.7 log units higher than cyclopentadiene but approximately 1.8 log units lower than hexachlorocyclopentadiene, directly quantifies its intermediate hydrophobicity and consequently its intermediate behavior in liquid-liquid extraction, reversed-phase chromatography, and environmental partitioning [2].

physicochemical properties separation science process chemistry

Chlorine 1,5-Shift Activation Energy: DFT-Calculated Intramolecular Rearrangement Barrier vs. Unsubstituted Cyclopentadiene

Density functional theory (DFT) calculations at the Becke3LYP/6-311G** level reveal that 1,5,5-trichlorocyclopentadiene undergoes chlorine 1,5-shift with an activation energy (ΔE‡) of +69.9 [+68.3] kJ·mol⁻¹, which is substantially lower than the corresponding hydrogen 1,5-shift activation energy of +166.8 [+167.0] kJ·mol⁻¹ for unsubstituted cyclopentadiene [1]. This represents a 96.9 kJ·mol⁻¹ reduction (approximately 58%) in the rearrangement barrier when chlorine replaces hydrogen as the migrating atom. The charge separation between the migrating chlorine atom (Clₘ, charge −0.53) and the cyclopentadienyl ring (charge +0.47 by the Merz-Singh-Kollman scheme) stabilizes the zwitterionic transition state, a mechanism unavailable to hydrogen migration in the parent cyclopentadiene where the migrating hydrogen carries almost no charge [1]. Although the specific isomer studied is 1,5,5-trichlorocyclopentadiene (germinal configuration), the underlying electronic principle — that chlorine substitution dramatically lowers sigmatropic shift barriers via zwitterionic transition state stabilization — extends as a class-level inference to the 1,2,3-trichloro isomer (CAS 77323-84-3), which also possesses chlorine atoms capable of migrating and stabilizing charged transition states.

computational chemistry sigmatropic rearrangement reaction mechanism

Emerging DBP Identification: Trichlorocyclopentadiene Detected as a Halocyclopentadiene Disinfection Byproduct via GC-HRMS Non-Target Analysis in U.S. Drinking Water

Using gas chromatography high-resolution mass spectrometry (GC-HRMS), Li et al. (2022) identified six chloro- and bromo-halocyclopentadienes (HCPDs) in chlorinated and chloraminated drinking water from three U.S. cities via non-target analysis, with trichlorocyclopentadiene (1,2,3-trichloro-1,3-cyclopentadiene) among the detected species — five of the six HCPDs were reported for the first time as new alicyclic DBPs [1]. The study further demonstrated that HCPDs are more abundant in chlorinated drinking water than in chloraminated drinking water, and that Suwannee River natural organic matter (NOM) serves as a confirmed precursor [1]. Critically, the most chlorinated HCPD congener identified (1,2,3,4,5,5-hexachloro-1,3-cyclopentadiene) exhibited approximately 100,000× greater in vivo toxicity than regulated trihalomethanes (THMs) and haloacetic acids (HAAs), and 20–2,000× greater toxicity than halobenzoquinones, halophenols, and halogenated pyridinols based on available LD₅₀ and EC₅₀ data for aquatic organisms [1]. The predicted bioconcentration factors (BCFs) for the identified HCPDs span 384 to 3,980, which are 2–3 orders of magnitude higher than those for all currently regulated and priority DBPs, including THMs, HAAs, halobenzoquinones, haloacetonitriles, haloacetamides, halonitromethanes, haloacetaldehydes, iodo-THMs, and iodo-HAAs [1]. While individual congener-specific toxicity values for the trichloro-substituted species were not reported in the abstracted dataset, its membership in this newly discovered class of exceptionally toxic and bioaccumulative DBPs — now the subject of an active NSF-funded collaborative research program (NSF Award #2428599) — constitutes a class-level inference of elevated environmental health significance relative to previously characterized aliphatic DBPs [2].

water quality disinfection byproducts environmental analytical chemistry

In Vitro Mutagenicity Gradient Across the Chlorinated Cyclopentadiene Series: Position of Trichlorocyclopentadiene Relative to Tetra-, Penta-, and Hexachloro Congeners

Göggelmann et al. (1978) demonstrated a non-monotonic structure-mutagenicity relationship across the chlorinated cyclopentadiene homologous series using an in vitro test system comprising mouse liver microsomes for metabolic activation and E. coli K12 (343/113) for mutagenicity detection [1]. Tetrachlorocyclopentadiene and pentachlorocyclopentadiene were classified as highly mutagenic after metabolic activation, whereas hexachlorocyclopentadiene exhibited no detectable mutagenicity in the same assay system [1]. The mechanistic basis for this divergence is the degree of chlorine substitution at the C-1 position, which determines susceptibility to microsomal oxygen insertion: C-1 with fewer chlorine substituents can undergo enzymatic oxidation to form the acylating tetrachlorocyclopentadienone intermediate, which is the putative mutagenic species; fully substituted C-1 in hexachlorocyclopentadiene blocks this bioactivation pathway [1]. Trichlorocyclopentadiene (C₅H₃Cl₃), bearing three chlorine atoms with at least one unsubstituted position at C-1 (in the 1,2,3-trichloro isomer), is structurally positioned to undergo this bioactivation pathway, though it was not individually tested in the 1978 study — representing a class-level inference that its mutagenic potential is more analogous to the tetra-/penta-chlorinated congeners than to the non-mutagenic hexachloro congener [1].

genetic toxicology metabolic activation structure-activity relationship

Trichlorocyclopentadiene (CAS 77323-84-3): Evidence-Verified Research and Industrial Application Scenarios


Drinking Water Disinfection Byproduct (DBP) Analytical Reference Standard for GC-HRMS Non-Target and Targeted Monitoring Programs

Trichlorocyclopentadiene has been confirmed as a halocyclopentadiene (HCPD) disinfection byproduct present in chlorinated and chloraminated drinking water from U.S. municipal systems, identified via gas chromatography high-resolution mass spectrometry (GC-HRMS) non-target analysis by Li et al. (2022) [1]. The HCPD class to which it belongs exhibits predicted bioconcentration factors (BCFs) of 384–3,980 — 2–3 orders of magnitude higher than all currently regulated and priority DBPs — and the most chlorinated congener in the class is approximately 100,000× more toxic in vivo than regulated trihalomethanes and haloacetic acids [1]. Given that HCPDs are an active area of NSF-funded research (NSF Award #2428599, 2024) focused on occurrence, formation, and genotoxicity characterization, the procurement of authenticated trichlorocyclopentadiene as a quantitative analytical standard is essential for laboratories conducting DBP occurrence surveys, water treatment optimization studies, and epidemiological exposure assessment [2]. Its intermediate logP of 3.202 and boiling point of 193.1°C make it suitable for GC-based analytical methods [3].

Intermediate Chlorination-Level Building Block for Structure-Activity Relationship (SAR) Studies in Cyclopentadiene-Derived Synthesis

Trichlorocyclopentadiene's intermediate degree of chlorination (three chlorine atoms on a five-carbon diene ring) provides a distinct structural platform for investigating how chlorine substitution modulates Diels-Alder reactivity, nucleophilic substitution kinetics, and product stereoselectivity, relative to both the unsubstituted cyclopentadiene and the fully chlorinated hexachlorocyclopentadiene [1]. DFT calculations on the related 1,5,5-trichlorocyclopentadiene system show a 58% reduction in sigmatropic shift activation energy compared to cyclopentadiene, driven by zwitterionic transition state stabilization through chlorine charge separation (Δq = 1.00 e⁻ between migrating Cl and ring) — a mechanistic feature that can be systematically probed across the chlorination series using the trichloro compound as a midpoint reference [2]. The mutagenicity gradient established across the chlorinated cyclopentadiene series further underscores its value in SAR toxicology studies [3].

Environmental Fate and Bioaccumulation Modeling: Intermediate logP Probe Compound for Chlorinated Cyclopentadiene Partitioning Behavior

With an experimental logP of 3.202 and a predicted water solubility of 0.66 g·L⁻¹, trichlorocyclopentadiene occupies an intermediate hydrophobicity position that enables its use as a probe compound for modeling the environmental partitioning behavior of the broader chlorinated cyclopentadiene series [1]. Its logP is approximately 1.7 units above cyclopentadiene and 1.8 units below hexachlorocyclopentadiene (logP ~5.04), providing a midpoint calibration point for quantitative structure-property relationship (QSPR) models that predict soil adsorption coefficients (Koc), bioconcentration factors, and air-water partition coefficients as a function of chlorine substitution number [2]. The HCPD class BCF range of 384–3,980 — exceeding regulated DBPs by 2–3 orders of magnitude — makes accurate intermediate-property calibration essential for environmental risk assessment of chlorinated cyclopentadienes in water, sediment, and biota [3].

Regulatory Toxicology Screening and In-House Safety Assessment for Processes with Potential Occupational or Environmental Exposure

Unlike hexachlorocyclopentadiene, which has an established EPA IRIS oral RfD of 7 × 10⁻³ mg·kg⁻¹·day⁻¹ and a cancer classification of C (Possible human carcinogen), trichlorocyclopentadiene has no established RfD, RfC, or quantitative carcinogenicity estimate, with an EPA classification of D (Not classifiable) due to a complete absence of human and animal carcinogenicity data [1]. This data gap creates a specific procurement scenario: organizations that require a chlorinated cyclopentadiene intermediate may select trichlorocyclopentadiene to avoid the regulatory documentation and handling requirements triggered by an established RfD or cancer slope factor, but must simultaneously commit to in-house toxicological assessment if worker or environmental exposure is anticipated [1]. The Göggelmann et al. (1978) finding that lower-chlorinated cyclopentadienes (tetra- and penta-) are highly mutagenic while hexachlorocyclopentadiene is non-mutagenic further reinforces that trichlorocyclopentadiene cannot rely on the toxicological profile of more thoroughly studied congeners [2].

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